2,3-Dihydroxypyridine
Description
Contextualization within Dihydroxylated Pyridine (B92270) Isomers and Derivatives
2,3-Dihydroxypyridine (B124209) is one of six possible isomers of dihydroxypyridine, each distinguished by the positions of the two hydroxyl groups on the pyridine ring. These isomers, including the 2,6-, 2,4-, 2,5-, 3,4-, and 3,5-dihydroxypyridines, exhibit distinct physical and chemical properties due to the electronic effects and hydrogen bonding capabilities influenced by the hydroxyl group placement. researchgate.netnist.gov The relative stability of these isomers has been a subject of both experimental and computational studies. researchgate.netnist.gov For instance, theoretical calculations have been employed to determine the thermochemical order of stability among the dihydroxypyridine isomers. researchgate.netnist.gov The chemistry of these isomers is further diversified by their existence in various tautomeric forms, with the equilibrium between these forms being influenced by factors such as the solvent. wikipedia.orgnih.gov
Historical Perspective on the Discovery and Initial Characterization of this compound Research
The study of dihydroxypyridines, including the 2,3-isomer, has a history intertwined with the broader exploration of pyridine chemistry. Early research focused on the fundamental synthesis and characterization of these compounds. Over time, investigations into the tautomerism of hydroxypyridines became a significant area of research. rsc.orgrsc.org Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and X-ray diffraction, have been instrumental in elucidating the predominant tautomeric forms of these compounds in different states. rsc.orgrsc.org For example, studies have shown that in the solid state, the pyridone form is often favored. tandfonline.com The coordination chemistry of dihydroxypyridines also began to be explored, revealing their ability to act as ligands and form complexes with various metal ions. tandfonline.comscielo.br
Significance of this compound as a Research Focus in Contemporary Chemistry
In modern chemistry, this compound continues to be a compound of considerable interest. Its significance stems from its versatile applications as a key intermediate in the synthesis of more complex organic molecules, including pharmaceuticals. lookchem.comguidechem.com The presence of adjacent hydroxyl groups provides a reactive site for a variety of chemical transformations. lookchem.com In medicinal chemistry, this compound and its derivatives are investigated for their potential as chelating agents, particularly for binding metal ions like iron and copper, which is relevant in the context of diseases related to metal imbalance. ontosight.ai Furthermore, the compound's antioxidant properties are also a subject of study. ontosight.aiguidechem.com In the realm of environmental chemistry, its ability to form complexes with metals suggests potential applications in areas such as the remediation of heavy metal contamination. ontosight.ai The ongoing research into its synthesis, reactivity, and applications underscores its enduring importance in the chemical sciences. ontosight.ailookchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-1H-pyridin-2-one | |
|---|---|---|
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InChI |
InChI=1S/C5H5NO2/c7-4-2-1-3-6-5(4)8/h1-3,7H,(H,6,8) | |
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InChI Key |
GGOZGYRTNQBSSA-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CNC(=O)C(=C1)O | |
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Molecular Formula |
C5H5NO2 | |
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DSSTOX Substance ID |
DTXSID0051782 | |
| Record name | 3-Hydroxy-2-pyridone | |
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Molecular Weight |
111.10 g/mol | |
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Physical Description |
Brown powder; [Alfa Aesar MSDS] | |
| Record name | 2,3-Dihydroxypyridine | |
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CAS No. |
16867-04-2, 84719-32-4 | |
| Record name | 2,3-Dihydroxypyridine | |
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| Record name | 2,3-Pyridinediol | |
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| Record name | 2,3-Dihydroxypyridine | |
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| Record name | 2,3-DIHYDROXYPYRIDINE | |
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| Record name | 2(1H)-Pyridinone, 3-hydroxy- | |
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| Record name | 2,3-DIHYDROXYPYRIDINE | |
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Synthesis Methodologies and Reaction Pathways of 2,3 Dihydroxypyridine
Established Synthetic Routes for 2,3-Dihydroxypyridine (B124209)
Established methods for synthesizing this compound often involve multi-step processes starting from readily available precursors.
One common precursor for the synthesis of this compound is 2-hydroxypyridine (B17775). A known two-step method involves the reaction of 2-hydroxypyridine with benzoyl peroxide in chloroform, followed by treatment with hydroiodic acid. chemicalbook.com Furfural (B47365) is another key starting material for the synthesis of this compound. chemicalbook.com
A variety of other precursors can also be utilized in the synthesis of this compound, as detailed in the table below.
| Precursor Compound |
| 2-Hydroxypyridine |
| Furfural |
| 2-Chloro-3-hydroxypyridine |
| 2-Iodo-3-hydroxypyridine |
| 2-Methoxypyridin-3-ol |
| 2-Bromo-3-ethoxypyridine |
| 2,3-Diethoxy-pyridine |
| 2(1H)-Pyridinone, 3-(benzoyloxy)- |
| Methyltetrahydro-2,5-dimethoxy-2-furancarboxylate |
| (Acetyloxy)(2-furyl)methyl acetate (B1210297) |
This table lists various starting materials for the synthesis of this compound. chemicalbook.com
Halogenated analogs of this compound can be synthesized from precursors like 2-amino-5-chloropyridine (B124133). A method for preparing 5-chloro-2,3-dihydroxypyridine involves a multi-step pathway. google.com The process begins with the diazotization of 2-amino-5-chloropyridine to yield 2-hydroxy-5-chloropyridine. This intermediate is then nitrated to form 2-hydroxy-3-nitro-5-chloropyridine. Subsequent reduction of the nitro group gives 2-hydroxy-3-amino-5-chloropyridine, which is then diazotized to produce the final product, 5-chloro-2,3-dihydroxypyridine. google.com The reaction temperatures for the diazotization and nitration steps are crucial for optimal yields. google.com
Novel and Emerging Synthetic Approaches for this compound
Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives.
Electrochemical methods offer a green alternative for chemical synthesis. The anodic oxidation of this compound in the presence of benzenesulfinic acid in an aqueous acetate buffer has been used to synthesize a novel heterocyclic dye. researcher.liferesearchgate.net This one-pot electrochemical synthesis is considered an environmentally friendly approach. researchgate.net Further research has explored the anodic oxidation of this compound in aqueous phosphate (B84403) buffer solutions, leading to the formation of complex heterocyclic structures through a proposed mechanism involving two-electron oxidation, ring cleavage, and subsequent intermolecular and intramolecular reactions. sci-hub.se
This compound is a key starting material for the synthesis of 3-hydroxy-2-pyridinone (3,2-HOPO) derivatives, which are of interest as metal ion chelators. nih.govmdpi.com Direct alkylation of this compound can be achieved, but it often requires harsh conditions and may result in low yields. thieme-connect.comnih.govnih.gov
More recent methods focus on creating reactive intermediates from this compound to facilitate the attachment of the 3,2-HOPO moiety to various molecular platforms. One such approach involves a four-step synthesis from commercially available this compound to create an electrophilic iminium ester mesylate salt. nih.gov This salt readily reacts with nucleophiles like alcohols, phenols, and thiols. While reactions with thiols and phenols proceed efficiently under basic conditions, reactions with alcohols require more forceful conditions, such as a large excess of the alcohol and elevated temperatures. nih.gov
Another strategy involves the preparation of a 3,2-HOPO sulfonamide reagent from this compound in four steps. thieme-connect.comthieme-connect.com This nucleophilic reagent can then be selectively alkylated or coupled with alcohols under Mitsunobu conditions to produce a variety of poly-3,2-HOPO chelators. thieme-connect.comthieme-connect.com
| Reaction Type | Reactants | Product Type | Key Features |
| Direct Alkylation | This compound, Trimesylate | tris-3,2-HOPO derivative | Harsh conditions, low yields. nih.govnih.gov |
| Nucleophilic Ring Opening | Electrophilic iminium ester mesylate salt (from DHP), Thiols/Phenols | Ether-linked HOPO derivatives | Good yields under basic conditions. nih.gov |
| Nucleophilic Ring Opening | Electrophilic iminium ester mesylate salt (from DHP), Alcohols | Ether-linked HOPO derivatives | Requires large excess of alcohol and heat. nih.gov |
| Selective Alkylation | 3,2-HOPO sulfonamide reagent (from DHP), Dibromides | Poly-3,2-HOPO chelators | Occurs in the presence of a base. thieme-connect.comthieme-connect.com |
| Mitsunobu Coupling | 3,2-HOPO sulfonamide reagent (from DHP), Alcohols | Poly-3,2-HOPO chelators | Flexible method for creating diverse chelators. thieme-connect.comthieme-connect.com |
This table summarizes reactions using this compound to synthesize 3,2-HOPO derivatives.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives is an area of growing interest. The use of electrochemical methods, as described previously, is a prime example of a greener synthetic route. researchgate.netsci-hub.se These methods often utilize aqueous solutions and avoid harsh reagents, reducing the environmental impact. researcher.liferesearchgate.net
Furthermore, the development of enzymatic and biocatalytic methods represents another avenue for sustainable synthesis. For instance, an immobilized nicotine (B1678760) hydroxylase has been used for the production of 2,5-dihydroxypyridine, a positional isomer of this compound, highlighting the potential for biocatalysis in the synthesis of dihydroxypyridines. mdpi.com Such enzymatic processes can offer high selectivity and operate under mild conditions, aligning well with the principles of green chemistry.
Mechanistic Studies of this compound Formation Reactions
The formation of this compound can be achieved through various synthetic routes, each proceeding via distinct reaction mechanisms. Mechanistic studies, while not always exhaustively detailed for this specific compound, can be elucidated by examining the fundamental principles of the reactions involved and by drawing parallels with more extensively studied analogous transformations. Key pathways include the oxidation of hydroxypyridine precursors and the diazotization of aminohydroxypyridines.
Mechanism of Oxidation of Hydroxypyridine Precursors
The introduction of a second hydroxyl group onto a monohydroxylated pyridine (B92270) ring is a common strategy. The mechanism of this transformation is highly dependent on the oxidizing agent employed.
Elbs Persulfate Oxidation: The Elbs persulfate oxidation is a classic method for introducing a hydroxyl group ortho or para to an existing phenolic hydroxyl group. nih.govwikipedia.org In the context of forming this compound, 3-hydroxypyridine (B118123) would be the logical precursor. The reaction is typically conducted in an alkaline aqueous solution with a persulfate salt, such as potassium persulfate (K₂S₂O₈). wikipedia.org
The proposed mechanism begins with the deprotonation of the 3-hydroxypyridine in the alkaline medium to form the more nucleophilic pyridinolate anion. This anion then performs a nucleophilic attack on the peroxide oxygen of the persulfate ion (S₂O₈²⁻). This attack displaces a sulfate (B86663) ion (SO₄²⁻) and forms an intermediate pyridinyl sulfate ester. The final step involves the hydrolysis of this sulfate ester under the reaction conditions to yield the diol product, this compound. wikipedia.orgresearchgate.net While this reaction typically favors para-hydroxylation, ortho-substitution can occur, especially when the para position is blocked. nih.gov However, yields for ortho-hydroxylation are often low. nih.gov
Hydroxylation with Peroxides: The use of peroxides, such as benzoyl peroxide, has been noted for the hydroxylation of aromatic systems. A study on the decomposition of benzoyl peroxide in pyridine revealed a complex reaction that can lead to the formation of pyridine N-oxide and benzoic anhydride, indicating that both nucleophilic and radical pathways can operate. psu.edu When applied to a pre-existing hydroxypyridine, such as 2-hydroxypyridine, the reaction is proposed to proceed via a radical mechanism. The thermal or induced decomposition of benzoyl peroxide generates benzoyloxyl radicals (PhCOO•). These electrophilic radicals can then attack the electron-rich pyridine ring of 2-hydroxypyridine, which is activated by the existing hydroxyl group. Attack at the C3 position would lead to a radical intermediate, which can then be oxidized and subsequently hydrolyzed to afford this compound.
Mechanism of Diazotization
Another viable pathway to this compound involves the diazotization of 2-amino-3-hydroxypyridine. This reaction is a standard method for converting an aromatic amino group into a hydroxyl group. Indeed, this compound has been identified as a potential impurity in commercial 2-amino-3-hydroxypyridine, suggesting its formation under certain conditions. cir-safety.orgeuropa.eu A patented synthesis for the related 5-chloro-2,3-dihydroxypyridine utilizes the diazotization of 2-hydroxy-3-amino-5-chloropyridine as the final step. google.com
The mechanism proceeds in two main stages:
Diazonium Salt Formation: The reaction is initiated by treating the starting material, 2-amino-3-hydroxypyridine, with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C). The amino group acts as a nucleophile, attacking the nitrosonium ion (NO⁺) to form an N-nitrosamine intermediate. Following a series of proton transfers (tautomerization), this intermediate eliminates a molecule of water to yield a resonance-stabilized pyridyldiazonium salt.
Hydrolysis of the Diazonium Salt: The resulting diazonium salt is generally unstable. Upon warming the aqueous solution, the diazonium group (–N₂⁺) proves to be an excellent leaving group and departs as dinitrogen gas (N₂). The resulting highly reactive aryl cation is immediately trapped by a water molecule from the solvent. A final deprotonation step yields the target this compound.
| Formation Pathway | Precursor | Key Reagents | Proposed Mechanism Type | Key Intermediates |
|---|---|---|---|---|
| Elbs Persulfate Oxidation | 3-Hydroxypyridine | K₂S₂O₈, Base (e.g., NaOH) | Nucleophilic Aromatic Substitution | Pyridinolate anion, Pyridinyl sulfate ester |
| Diazotization | 2-Amino-3-hydroxypyridine | NaNO₂, Strong Acid (e.g., HCl), H₂O | Electrophilic Substitution / Nucleophilic Substitution | Pyridyldiazonium salt, Aryl cation |
| Peroxide Oxidation | 2-Hydroxypyridine | Benzoyl Peroxide | Radical Aromatic Substitution | Benzoyloxyl radical, Radical adduct intermediate |
Vibrational Spectroscopy of this compound
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides deep insights into the molecular vibrations and, by extension, the structure and bonding within this compound.
The solid-phase Fourier-Transform Infrared (FT-IR) spectrum of this compound has been recorded in the region of 4000–400 cm⁻¹. nih.gov Analysis of the FT-IR spectrum is crucial for identifying the functional groups and understanding the tautomeric forms present in the solid state. Due to the potential for tautomerism, where a hydrogen atom can migrate from the hydroxyl group at position 2 to the nitrogen atom of the ring, characteristic bands for both the dihydroxy and the pyridone forms are of interest. mewaruniversity.org For instance, the presence of a C=O stretching vibration would indicate the existence of the 3-hydroxy-2(1H)-pyridinone tautomer. mewaruniversity.org In a study of the related compound 5-bromo-2,3-dihydroxy pyridine, a strong IR band at 1680 cm⁻¹ was assigned to the C=O stretching mode, and a band at 3270 cm⁻¹ was attributed to the N-H stretching mode, supporting the presence of the pyridone tautomer. mewaruniversity.org
Complementing the FT-IR data, the Fourier-Transform Raman (FT-Raman) spectrum of this compound has been documented in the 3500–100 cm⁻¹ range. nih.gov FT-Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule. nih.gov
The vibrational spectra of this compound and its derivatives have been analyzed to assign specific vibrational modes.
O-H Vibrational Modes: The O-H group vibrations are characteristic and provide information about hydrogen bonding. In a study on 5-bromo-2,3-dihydroxy pyridine, the C-OH stretching mode was assigned to bands observed at 1310 cm⁻¹ and 1345 cm⁻¹ in the KBr pellet spectrum. mewaruniversity.org The in-plane bending modes of C-OH were assigned to bands at 570 cm⁻¹ and 680 cm⁻¹. mewaruniversity.org
C-H Vibrational Modes: For trisubstituted pyridines like this compound, there are typically two C-H bonds on the aromatic ring. The C-H valence stretching oscillations are expected to appear in the 3000–3100 cm⁻¹ region. mewaruniversity.org In the case of 5-bromo-2,3-dihydroxy pyridine, two IR bands at 3105 cm⁻¹ and 3115 cm⁻¹ were assigned to these C-H stretching modes. mewaruniversity.org The C-H in-plane and out-of-plane bending modes are generally found in the regions of 1000–1250 cm⁻¹ and 700–900 cm⁻¹, respectively. mewaruniversity.org
Vibrational Mode Assignments for 5-bromo-2,3-dihydroxy pyridine
| Vibrational Mode | Observed Frequency (cm⁻¹) (KBr) | Assignment |
|---|---|---|
| N-H Stretch | 3270 | N-H stretching |
| C-H Stretch | 3115, 3105 | C-H valence oscillations |
| C=O Stretch | 1680 | C=O stretching |
| N-H Bend | 1680 | N-H in-plane bending |
| C-OH Stretch | 1345, 1310 | C-OH stretching |
| C-OH Bend | 680, 570 | C-OH in-plane bending |
This table is based on data for the related compound 5-bromo-2,3-dihydroxy pyridine as a reference for the vibrational modes of the this compound scaffold. mewaruniversity.org
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
NMR spectroscopy is a powerful tool for elucidating the tautomeric equilibrium of this compound in solution.
¹H NMR studies have been instrumental in determining the predominant tautomeric form of this compound in solution. A study conducted in dimethyl sulphoxide concluded that pyridin-2-ones exist in solution as the 2-oxo tautomers. rsc.orgrsc.org This indicates that in solution, this compound likely exists predominantly as 3-hydroxy-2(1H)-pyridinone. The chemical shifts and coupling constants of the protons on the pyridine ring provide definitive evidence for this structural assignment.
¹³C NMR spectroscopy further corroborates the findings from ¹H NMR. The chemical shifts of the carbon atoms in the pyridine ring are highly sensitive to the electronic environment and the tautomeric form. Studies on 2-hydroxy- and 2,3-dihydroxy-pyridines and their derivatives in dimethyl sulphoxide have shown that the ¹³C NMR data are consistent with the prevalence of the 2-oxo tautomer in solution. rsc.orgrsc.org The position of the carbonyl carbon signal is a key indicator of the pyridone structure.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-bromo-2,3-dihydroxy pyridine |
| 3-hydroxy-2(1H)-pyridinone |
X-Ray Diffraction Studies on this compound and its N-Oxides
X-ray diffraction studies have been crucial in determining the solid-state structure of this compound and its derivatives, confirming the predominance of the 2-pyridone tautomer.
In the solid state, 2-hydroxypyridines, including this compound, primarily exist in the pyridone form. tandfonline.com A study focusing on the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides using X-ray diffraction, alongside nuclear magnetic resonance, concluded that 1-hydroxypyridine-2-ones exist as the 2-oxo tautomer in the crystal state. rsc.org
The ability of this compound to act as a chelating ligand has been confirmed through X-ray diffraction studies on its metal complexes. For instance, studies on complexes with trivalent ions like aluminum(III), chromium(III), and iron(III) have shown that this compound coordinates in a bidentate fashion through its oxygen atoms as the monoanionic Hdhp⁻ ligand. scielo.br In these complexes, the pyridine nitrogen atom remains protonated, leading to zwitterionic structures. scielo.br
Novel zwitterionic oxorhenium(V) complexes with the formulas [ReOCl₂(Hdhp)(PPh₃)] and [ReOBr₂(Hdhp)(PPh₃)] (where H₂dhp = this compound) have been synthesized and their crystal structures determined by single-crystal X-ray diffraction. scielo.brscielo.brunb.br These studies revealed a distorted octahedral coordination geometry around the rhenium center. scielo.br The Hdhp⁻ ligand is coordinated in a bidentate manner through its oxygen atoms. scielo.br
While single-crystal X-ray crystallography is a powerful tool, obtaining suitable crystals for analysis can be challenging. In some cases, the characterization of this compound complexes has relied on other physical and spectroscopic techniques due to the difficulty in growing crystals of sufficient size. tandfonline.com
Electronic Spectroscopy and UV-Vis Characterization of this compound
Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides valuable information about the electronic transitions and tautomeric equilibria of this compound in different environments.
Theoretical studies using time-dependent density functional theory (TDDFT) have been employed to assign the observed absorption bands of this compound in solution. nih.gov These calculations have attributed the lowest π → π* excitations of the keto tautomer to the experimentally observed absorption bands. nih.gov The effect of solvent on these electronic transitions has also been investigated, with predictions suggesting a relatively small effect in ethanol (B145695). nih.gov
Experimental UV-Vis spectroscopic studies have been used to investigate the acidity constants of this compound. cdnsciencepub.com The spectrum of the compound is recorded at various pH values, and the changes in absorbance are used to determine the pKa values associated with the protonation and deprotonation of the molecule. For instance, improved values for two of the acidity constants of this compound have been computed using spectral data. cdnsciencepub.com
The UV-Vis spectra of substituted 2-hydroxypyridines, including this compound, show absorption maxima at considerably longer wavelengths than their corresponding 2-methoxy-pyridines, which supports the predominance of the pyridone form. rsc.org The spectrum of neutral 2,6-dihydroxypyridine, for example, is quite different from that of 2,6-diethoxypyridine. rsc.org
Spectrophotometric methods have also been developed for the determination of metal ions using this compound. For example, Osmium(VIII) forms a brown complex with this compound, and the absorbance of this complex in the visible region can be used for its quantification. niscpr.res.in
Mass Spectrometry for Molecular Characterization and Degradation Product Identification
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound and its degradation products. Various ionization techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), have been utilized for its characterization. nih.gov
The mass spectrum of this compound is available in chemical databases and typically shows a molecular ion peak corresponding to its molecular formula, C₅H₅NO₂. nih.govchemicalbook.com High-resolution mass spectrometry can provide the exact mass of the molecule. ucdavis.edu
MS has been instrumental in identifying the intermediate products formed during the microbial degradation of pyridine. In studies involving pyridine-degrading microorganisms like Arthrobacter crystallopoietes, GC-MS analysis has revealed the formation of this compound as a degradation intermediate. oup.comoup.com Similarly, in studies on the degradation of pyridine in drinking water using dielectric barrier discharge, LC-MS has been used to identify intermediate products, which include this compound. uni.lu
Electrospray ionization mass spectrometry (ESI-MS) has been employed to study metal-ligand equilibria in aqueous solutions containing this compound. nih.gov These studies have investigated the effects of various instrumental parameters on the ESI-MS spectra of aluminum(III) complexes with this compound. nih.gov The results have provided insights into processes such as the formation of dimers in the droplets and the thermal decomposition of complexes in the gas phase. nih.gov Furthermore, ESI-MS has been used to differentiate isomeric hydroxypyridine N-oxides through metal complexation. researchgate.net
Characterization of this compound Metal Complexes
The coordination chemistry of this compound with various transition metals has been extensively investigated. The resulting metal complexes are characterized by a suite of spectroscopic and analytical techniques to determine their structure, bonding, and stoichiometry.
Electronic Spectral Studies of Coordination Complexes
Electronic spectroscopy is a key tool for characterizing the coordination environment of metal ions in this compound complexes. The d-d electronic transitions and charge transfer bands observed in the UV-Vis spectra provide insights into the geometry and electronic structure of the complexes.
For instance, in mixed ligand complexes of Ni(II) with this compound and other nitrogen donors, the electronic absorption spectrum can exhibit multiple bands. A Ni(II) complex was reported to show three bands at 25,641, 17,544, and 11,976 cm⁻¹, which are attributed to the transitions ³A₂g(F) → ³T₁g(P) (ν₃), ³A₂g → ³T₁g(F) (ν₂), and ³A₂g → ³T₂g(F) (ν₁), respectively, indicative of an octahedral geometry. researchgate.net A charge transfer band was also observed at 29,412 cm⁻¹. researchgate.net
In another study, the electronic spectra of mixed ligand metal complexes of Mn(II), Fe(II), and Co(II) with this compound and various amino acids suggested an octahedral geometry for these complexes. wisdomlib.org Conversely, the corresponding Cu(II) complexes were proposed to have a tetrahedral geometry based on their electronic spectral data. wisdomlib.org
The electronic spectra of ruthenium polypyridyl complexes with hydroxypyridine derivatives, including this compound, have also been studied to understand the effect of protonation and electronic properties. rsc.org Similarly, the UV-Vis absorption spectra of palladium(II) and silver(I) complexes with ligands derived from pyrimidine (B1678525) have been recorded to characterize the coordination of the metal ions. nih.gov
Electron Paramagnetic Resonance (EPR) Spectral Investigations of Metal Complexes
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying metal complexes with unpaired electrons, such as those of Cu(II) and Mn(II). The EPR spectrum provides detailed information about the electronic environment, oxidation state, and magnetic properties of the metal center. numberanalytics.com
For copper(II) complexes of this compound, which are paramagnetic, EPR spectroscopy is particularly informative. ethz.ch The EPR spectrum of a Cu(II) complex can exhibit a characteristic four-line pattern due to hyperfine coupling with the copper nucleus (I = 3/2). numberanalytics.com The g-factor and hyperfine coupling constants extracted from the spectrum provide insights into the coordination geometry and electronic structure of the complex. numberanalytics.com
In a study of mixed ligand complexes, the EPR spectra of Cu(II) complexes with this compound and amino acids were used to support a tetrahedral geometry. wisdomlib.org Another study on metal complexes with 3-hydroxypyridine-2-carboxylic acid reported a four-line hyperfine splitting pattern for the Cu(II) complex, arising from the coupling of the unpaired electron with the ⁶³Cu nucleus (I=3/2). researchgate.net An additional five-line super-hyperfine splitting pattern was observed at 77 K, indicating interaction with ligand nitrogen atoms. researchgate.net
The EPR spectra of dinuclear copper(II) complexes can show a characteristic seven-line pattern due to hyperfine coupling with two copper nuclei, providing information about exchange interactions. numberanalytics.com Variable-temperature EPR studies have been used to investigate the magnetic coupling in binuclear copper(II) complexes, confirming the presence of antiferromagnetic interactions. rsc.org
EPR has also been used to characterize Fe(III) complexes of 5-chloro-2,3-dihydroxypyridine. orientjchem.org
Elemental Analysis for Stoichiometric Determination in Metal Complexes
Elemental analysis is a fundamental technique used to determine the empirical formula of a newly synthesized compound by measuring the percentage composition of elements such as carbon (C), hydrogen (H), and nitrogen (N). This data is crucial for confirming the stoichiometry of this compound metal complexes.
In the synthesis and characterization of various metal complexes of this compound and its derivatives, elemental analysis is routinely performed. The experimentally found percentages of C, H, and N are compared with the calculated values for the proposed molecular formula of the complex. scielo.brwisdomlib.org
For example, in a study of mixed ligand metal complexes of Mn(II), Fe(II), Co(II), and Cu(II) with this compound and amino acids, the elemental analysis data was in good agreement with the calculated values for the proposed stoichiometries. wisdomlib.org The general compositions were found to be [M(L)₂(L')]·NH₄ for Mn(II), Fe(II), and Co(II) complexes, and [Cu(L)(L')] for the Cu(II) complex, where L is this compound and L' is the amino acid. wisdomlib.org
Similarly, for novel zwitterionic oxorhenium(V) complexes, [ReOX₂(Hdhp)(PPh₃)] (X = Cl, Br), elemental analysis for C, H, and N was used to confirm the composition of the synthesized complexes. scielo.br The found percentages were consistent with the calculated values for the proposed formulas. scielo.br
The following table presents representative elemental analysis data for some this compound metal complexes.
| Complex | Calculated C% | Found C% | Calculated H% | Found H% | Calculated N% | Found N% | Reference |
| NH₄[Fe(DHP)₂(gly)] | 40.51 | 39.96 | 4.67 | 4.11 | 14.95 | 13.96 | wisdomlib.org |
| NH₄[Co(DHP)₂(gly)] | 40.00 | 39.80 | 4.62 | 4.02 | 14.81 | 14.20 | wisdomlib.org |
| [Cu(DHP)(gly)] | 38.64 | 38.12 | 3.68 | 3.42 | 12.90 | 12.65 | wisdomlib.org |
| [ReOCl₂(Hdhp)(PPh₃)] | 43.10 | 43.15 | 3.10 | 3.12 | 2.21 | 2.19 | scielo.br |
| [ReOBr₂(Hdhp)(PPh₃)] | 37.35 | 37.40 | 2.70 | 2.72 | 1.93 | 1.91 | scielo.br |
DHP = this compound, gly = glycine (B1666218)
Synthesis of 2,3 Dihydroxypyridine
The preparation of 2,3-Dihydroxypyridine (B124209) can be achieved through various synthetic routes, often involving multi-step processes starting from readily available pyridine (B92270) derivatives.
One common approach involves the hydrolysis of substituted pyridine precursors. ontosight.ai For example, the synthesis can start from 2-amino-5-chloropyridine (B124133). google.com This starting material undergoes diazotization to yield 2-hydroxy-5-chloropyridine. google.com Subsequent nitration introduces a nitro group at the 3-position, forming 2-hydroxy-3-nitro-5-chloropyridine. google.com This intermediate is then reduced to 2-hydroxy-3-amino-5-chloropyridine, and a final diazotization step furnishes the target molecule, 2,3-dyhydroxy-5-chloropyridine, a derivative of this compound. google.com
Another documented synthetic pathway utilizes furfural (B47365) as a starting material. chemicalbook.comchemicalbook.com The reaction of 3-hydroxy-2(1H)-pyridinone with benzoyl peroxide in chloroform, followed by treatment with hydroiodic acid, has also been reported to yield this compound. chemicalbook.com Additionally, the synthesis can be achieved through the reaction of pyridine with oxidizing agents under specific conditions. ontosight.ai The choice of synthetic route often depends on the desired scale of production, the availability of starting materials, and the required purity of the final product.
The table below lists some of the common starting materials and key reagents used in the synthesis of this compound and its derivatives.
| Starting Material | Key Reagents/Intermediates |
| 2-Amino-5-chloropyridine | Diazotizing agents, Nitrating agents, Reducing agents google.com |
| Furfural | chemicalbook.comchemicalbook.com |
| 3-Hydroxy-2(1H)-pyridinone | Benzoyl peroxide, Hydroiodic acid chemicalbook.com |
| 2-Bromo-3-ethoxypyridine | chemicalbook.com |
| 2-Chloro-3-hydroxypyridine | chemicalbook.com |
Tautomerism and Isomerism in 2,3 Dihydroxypyridine Systems
Experimental Determination of Tautomeric Equilibria in Various Phases
Experimental studies have been crucial in understanding the delicate balance between the tautomeric forms of dihydroxypyridines. Techniques such as UV, infrared, and NMR spectroscopy, along with ionization constant measurements, have been employed to identify the predominant tautomer in different phases. wikipedia.orgnih.govrsc.orgnih.gov For the related 2-hydroxypyridine (B17775), gas-phase experiments determined an energy difference of 2.43 to 3.3 kJ/mol between its two tautomers. wikipedia.org In the solid state, the pyridone (keto) form is generally the dominant species. wikipedia.orgrsc.org
The solvent environment plays a pivotal role in shifting the tautomeric equilibrium. researchgate.net There is a well-established preference for the hydroxypyridine (enol) form in non-polar solvents, while the pyridone (keto) form is significantly stabilized and becomes predominant in polar solvents like water and alcohols. wikipedia.orgresearchgate.net This shift is attributed to the different dipole moments of the tautomers and the hydrogen bonding interactions between the solvent and the solute. wuxibiology.com The pyridone form, being more polar, is better solvated by polar solvents. wuxibiology.com For instance, theoretical studies on 2,3-dihydroxypyridine (B124209) in ethanol (B145695) solution show that the keto form is the most stable tautomer in the equilibrium. nih.gov The energy difference between tautomers is sensitive to the solvent, with calculations for a bromo-substituted derivative showing a decrease in the energy gap from approximately 12 kJ/mol in a vacuum to 8 kJ/mol in ethanol, highlighting significant solvent stabilization.
Table 1: Predominant Tautomeric Form of Hydroxypyridines in Different Solvents
| Solvent Type | Predominant Tautomer | Rationale |
|---|---|---|
| Gas Phase / Non-Polar | Hydroxy (Enol) Form | Lower intrinsic polarity; favored in the absence of strong intermolecular interactions. wikipedia.orgresearchgate.net |
Theoretical and Computational Analysis of this compound Tautomers
Computational chemistry provides powerful tools to investigate the tautomers of this compound, offering insights into their stability, structure, and the energetics of their interconversion. chemrxiv.orgresearchgate.net These theoretical approaches complement experimental findings and help elucidate the underlying principles governing tautomerism.
Density Functional Theory (DFT) is a widely used computational method to predict the relative stability of tautomers. researchgate.netchemrxiv.org Studies on this compound using the B3LYP hybrid exchange-correlation energy functional have been performed to determine the thermochemical order of stability. researchgate.net These calculations consistently indicate that the keto form (3-hydroxypyridin-2-one) is the most stable tautomer. nih.gov For the analogous 2-hydroxypyridine/2-pyridone system, the choice of DFT functional can influence the outcome; methods like M062X and CCSD predict the hydroxy form to be more stable by 5-9 kJ/mol, whereas the B3LYP functional favors the pyridone form by 1-3 kJ/mol. nih.govnih.gov This highlights the sensitivity of computational predictions to the level of theory employed. chemrxiv.org
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their corresponding energies. organicchemistrytutor.com For this compound, theoretical calculations are used to determine the energy differences between tautomers and the energy barriers for the proton transfer that interconverts them. nih.gov In the gas phase, the intramolecular proton shift from the oxygen to the nitrogen atom involves a high activation energy. nih.gov For example, a 1,3-proton shift in the 2-hydroxypyridine system has a calculated average activation energy of 137.152 kJ/mol, making spontaneous unimolecular tautomerization difficult. nih.gov The energy difference between the stable tautomers is much smaller, with experimental values for 2-hydroxypyridine in the gas phase being only a few kJ/mol. wikipedia.orgnih.gov
Table 2: Selected Theoretical Energy Differences (ΔE) for 2-Hydroxypyridine ↔ 2-Pyridone Tautomerism
| Method | Basis Set | ΔE (kJ/mol) | Favored Tautomer |
|---|---|---|---|
| B3LYP | 6-311++G** | +1 to +3 | 2-Pyridone (Keto) |
| M062X | 6-311++G** | -5 to -9 | 2-Hydroxypyridine (Enol) |
| CCSD | 6-311++G** | -5 to -9 | 2-Hydroxypyridine (Enol) |
| Experimental (Gas Phase) | - | -0.8 to -3.3 | 2-Hydroxypyridine (Enol) |
(Data synthesized from sources nih.govnih.govwayne.edu)
Quantum mechanical calculations provide detailed information about the molecular geometry of each tautomer, including bond lengths and angles. nih.govwuxibiology.com These studies confirm that the tautomers have distinct structural parameters. For the 2-hydroxypyridine tautomer, the C-C bond lengths in the ring are relatively uniform, which is characteristic of an aromatic system. wuxibiology.com In contrast, the 2-pyridone tautomer exhibits alternating short and long C-C bonds, suggesting a less aromatic, more diene-like character. wuxibiology.com These theoretically calculated geometries generally show good agreement with experimental data obtained from techniques like X-ray crystallography, though minor deviations can occur due to the difference between gas-phase calculations and solid-state experiments. nih.gov
Influence of Substituents on this compound Tautomerism (e.g., Halogenation)
The introduction of substituents onto the pyridine (B92270) ring can significantly alter the tautomeric equilibrium. researchgate.net Halogenation is a prime example of this effect. DFT calculations on 5-bromopyridine-2,3-diol (B1280216) have shown that the keto form, specifically 5-bromo-3-hydroxy-1H-pyridin-2-one, is the thermodynamically favored tautomer.
A detailed study on the chlorination of 2-hydroxypyridine provides a model for understanding these substituent effects. nih.gov The position of the chlorine atom has a pronounced impact on the relative stability of the tautomers in the gas phase:
3- or 4-position chlorination: Leads to a significant population of the pyridone (C=O) form. nih.gov
5- or 6-position chlorination: Strongly stabilizes the hydroxypyridine (OH) tautomer. nih.gov
Coordination Chemistry of 2,3 Dihydroxypyridine
2,3-Dihydroxypyridine (B124209) as a Ligand in Metal Complex Formation
This compound and its derivatives are effective chelating agents due to the presence of two adjacent hydroxyl groups. tandfonline.com These ligands can deprotonate to form monoanionic (Hdhp⁻) or dianionic (dhp²⁻) species, which then coordinate to metal ions. researchgate.net They can form cationic, anionic, or neutral complexes, demonstrating their adaptability in complex formation. tandfonline.comtandfonline.com The deprotonation constant (pKa) of this compound is reported to be 10.98. tandfonline.comtandfonline.com
This compound typically acts as a bidentate ligand, coordinating to metal ions through the oxygen atoms of its two hydroxyl groups. scielo.br This O,O-chelation is a common feature in its metal complexes. scielo.br The resulting coordination geometry around the metal center is influenced by the specific metal ion, its oxidation state, and the presence of other ligands in the coordination sphere.
For instance, in zwitterionic oxorhenium(V) complexes, [ReOX₂(Hdhp)(PPh₃)] (where X = Cl, Br), the Hdhp⁻ ligand coordinates in a bidentate fashion through its oxygen atoms. scielo.br The coordination geometry around the rhenium atom is a distorted octahedron. scielo.br One of the oxygen atoms from the Hdhp⁻ ligand is positioned trans to the oxo ligand, while the other is trans to a halide ligand. scielo.br
In other reported complexes, such as those with trivalent ions like Al³⁺, Cr³⁺, and Fe³⁺, this compound also exhibits bidentate coordination via the oxygen atoms. scielo.br The pyridine (B92270) nitrogen atom in these cases often remains protonated, leading to the formation of zwitterionic structures. scielo.br The coordination can lead to the formation of various structures, from simple mononuclear complexes to more complex polynuclear assemblies and coordination polymers. scispace.com
Mixed ligand complexes involving this compound and other ligands, such as amino acids, have been synthesized and characterized. These complexes are of interest due to the potential for combining the properties of both ligands, leading to novel structures and applications.
For example, mixed ligand complexes of Mn(II), Fe(II), Co(II), and Ni(II) have been prepared with this compound (DHP) and catechol (CTL) as the second ligand. zenodo.org The general formula for these complexes is (NH₄)₂[M(L₁)₂L₂], where HL₁ is DHP and H₂L₂ is CTL. zenodo.org Spectroscopic studies, including IR and electronic spectra, have been used to elucidate the coordination environment of the metal ions in these complexes, with an octahedral geometry being proposed. zenodo.org
Similarly, mixed ligand complexes of Fe(II), Co(II), and Ni(II) have been synthesized with this compound and various nitrogen-donating ligands like ammonia, methylamine, ethylamine, and pyridine. researchgate.net The synthesis of mixed ligand complexes of Cu(II), Ni(II), and Co(II) with uridine (B1682114) and amino acids such as L-alanine, L-phenylalanine, and L-tryptophan has also been reported. researchgate.net In these complexes, the amino acids coordinate through the carboxylate oxygen and the amino nitrogen, while uridine acts as a monodentate ligand. researchgate.net
The stability of metal complexes containing this compound is a key aspect of their coordination chemistry. The chelate effect, which describes the enhanced stability of complexes with polydentate ligands compared to those with analogous monodentate ligands, plays a significant role. libretexts.org
The standard molar enthalpy of formation for crystalline this compound has been determined to be -(263.9 ± 4.6) kJ·mol⁻¹ in the gaseous phase at T=298.15 K. researchgate.net This thermodynamic data is crucial for understanding the energetics of complex formation.
Studies on the stability of mixed ligand complexes have been conducted. For instance, the thermal stability of (NH₄)₂[M(DHP)₂(CTL)] complexes was found to follow the order Mn < Fe < Co < Ni. zenodo.org The heat of reaction for the decomposition of these complexes also followed the same trend. zenodo.org
Polarographic studies of Cd(II) and Pb(II) complexes with this compound have been used to determine their stability constants. niscpr.res.in For Cd(II), the stability constants for the 1:1 and 1:2 complexes were found to be 14.0 x 10⁷ and 23.4 x 10¹¹ respectively. niscpr.res.in For Pb(II), the corresponding values were 21.5 x 10⁷ and 19.3 x 10¹⁰. niscpr.res.in
Studies on Transition Metal Complexes of this compound (e.g., Mn(II), Fe(II), Co(II), Cu(II), Cr(III), Mo(III), Fe(III), Pd(II), Pt(II))
A variety of transition metal complexes with this compound and its derivatives have been synthesized and characterized. These studies have revealed a rich coordination chemistry with diverse structures and properties.
Mn(II), Fe(II), Co(II), and Ni(II) : Mixed ligand complexes of these divalent metal ions with this compound and catechol have been reported to have an octahedral geometry. zenodo.org The thermal stability of these complexes increases across the series from Mn to Ni. zenodo.org Another study describes mixed ligand complexes of Fe(II), Co(II), and Ni(II) with this compound and various nitrogen donor ligands. researchgate.net
Cr(III) and Fe(III) : X-ray diffraction studies have shown that this compound forms complexes with Cr(III) and Fe(III) where it coordinates as a bidentate ligand through its oxygen atoms. scielo.br
Mo(V) : A study on a 5-chloro-2,3-dihydroxypyridine derivative reported the synthesis of an oxo-molybdenum complex, cis-[Mo₂O₅(cdhp)₂]²⁻. tandfonline.com
Pd(II) and Pt(II) : Complexes of Pd(II) and Pt(II) with a 5-chloro-2,3-dihydroxypyridine derivative have been synthesized with the general formulas [M(PPh₃)₂(cdhp)] and [M(bpy)(cdhp)] (where M = Pd, Pt). tandfonline.comresearchgate.net
The table below summarizes some of the reported transition metal complexes of this compound and its derivatives.
| Metal Ion | Complex Formula/Type | Reference |
| Mn(II) | (NH₄)₂[Mn(DHP)₂(CTL)] | zenodo.org |
| Fe(II) | (NH₄)₂[Fe(DHP)₂(CTL)] | zenodo.org |
| Co(II) | (NH₄)₂[Co(DHP)₂(CTL)] | zenodo.org |
| Ni(II) | (NH₄)₂[Ni(DHP)₂(CTL)] | zenodo.org |
| Cu(II) | bis(aqua(3-oxy-2-pyridono)copper(II))mu-pyrazine diperchlorate | researchgate.net |
| Cr(III) | Bidentate complex with O,O-coordination | scielo.br |
| Mo(V) | cis-[Mo₂O₅(cdhp)₂]²⁻ (with 5-chloro-2,3-dihydroxypyridine) | tandfonline.com |
| Fe(III) | Bidentate complex with O,O-coordination | scielo.br |
| Pd(II) | [Pd(PPh₃)₂(cdhp)], [Pd(bpy)(cdhp)] (with 5-chloro-2,3-dihydroxypyridine) | tandfonline.comresearchgate.net |
| Pt(II) | [Pt(PPh₃)₂(cdhp)], [Pt(bpy)(cdhp)] (with 5-chloro-2,3-dihydroxypyridine) | tandfonline.comresearchgate.net |
| Ti(IV) | [(Cp)₂TiL]⁺X⁻ (HL = this compound) | researchgate.net |
| Re(V) | [ReOX₂(Hdhp)(PPh₃)] (X = Cl, Br) | scielo.br |
Applications of this compound in Coordination Polymer Chemistry
This compound and its derivatives are valuable building blocks in the construction of coordination polymers. The ability of the ligand to bridge metal centers can lead to the formation of one-, two-, or three-dimensional networks with diverse topologies and potential applications in areas such as magnetism, luminescence, and catalysis.
For example, a series of three-dimensional lanthanide-organic frameworks (LnOFs) with the general formula [Ln₂(H–L)₃(H₂O)]∞ (where H–L is N-protonated 2,6-dihydroxypyridine-4-carboxylate) have been synthesized. rsc.org These coordination polymers exhibit unusual network topologies and exceptionally high thermal stability. rsc.org
The reaction of tripodal ligands containing terminal this compound groups with (arene)ruthenium(II) complexes has been shown to result in the formation of cylindrical nanostructures. scispace.com This demonstrates the potential of this compound-based ligands in the self-assembly of complex supramolecular architectures. scispace.com
Ion-Exchange and Chelating Resins Utilizing this compound
The strong chelating ability of this compound makes it a suitable functional group for incorporation into polymeric resins for the purpose of ion exchange and metal ion separation. These functionalized resins can selectively bind to specific metal ions, allowing for their preconcentration from various matrices.
Amberlite XAD-2, a polymeric adsorbent, has been functionalized with this compound. derpharmachemica.com The resulting chelating resin, AXAD-2-DHP, has been used for the enrichment of metal ions from water, milk, and vitamin samples. scirp.org The resin exhibits good binding affinity for various metal ions, and the sorption-desorption equilibria have been studied to optimize the conditions for quantitative extraction. scirp.org
Commercially available resins from the Amberlite XAD series are often used as supports for designing chelating resins due to their high porosity, large surface area, and chemical stability. derpharmachemica.com The functionalization is typically achieved by covalently coupling the chelating ligand, such as this compound, to the polymer backbone. derpharmachemica.com These chelating resins are gaining acceptance for the selective removal of transition metals. sterc.org
Computational Chemistry and Theoretical Investigations of 2,3 Dihydroxypyridine
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and energy of the molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) has become a primary method for investigating the properties of medium-sized organic molecules like 2,3-dihydroxypyridine (B124209) due to its excellent balance of accuracy and computational cost. DFT is formally an exact theory based on the electron density rather than the complex many-electron wavefunction, which makes it computationally more efficient than traditional wavefunction-based correlated methods.
In practice, the exact form of the exchange-correlation functional is unknown and must be approximated. For pyridine (B92270) derivatives, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used. This functional has been shown to provide reliable predictions for molecular geometries, electronic properties, and vibrational spectra of heterocyclic compounds. For instance, studies on 3-bromo-2-hydroxypyridine, a closely related derivative, have successfully employed the B3LYP method to optimize the molecular structure and compute various molecular properties. DFT calculations are crucial for understanding the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key to describing chemical reactivity and electronic transitions.
The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. For molecules containing heteroatoms with lone pairs and for calculations of properties that depend on the accurate description of electron distribution, such as dipole moments and vibrational frequencies, Pople-style basis sets are commonly employed.
A frequently used basis set for studies on pyridine derivatives is 6-311++G(d,p) . This nomenclature describes a flexible and robust basis set suitable for capturing the nuanced electronic structure of this compound. The components of this basis set are chosen to provide a detailed and accurate description of the electron density across the entire molecule. The selection of a basis set like 6-311++G(d,p) is validated by comparing calculated properties, such as geometric parameters and vibrational frequencies, with available experimental data. The good agreement between theoretical and experimental values in studies of related pyridine compounds validates the chosen level of theory.
Table 1: Components of the 6-311++G(d,p) Basis Set
| Component | Description | Purpose |
| 6-311 | Triple-split valence | Provides flexibility for valence electrons, which are involved in chemical bonding. The core electrons are described by a single set of 6 primitive Gaussian functions, while the valence electrons are described by three sets of functions (contracted from 3, 1, and 1 primitives). |
| ++G | Diffuse functions | Two sets of diffuse functions are added. The first '+' is for heavy (non-hydrogen) atoms and the second '+' is for hydrogen atoms. These functions have small exponents and describe the electron density far from the nucleus, which is crucial for anions, lone pairs, and non-covalent interactions. |
| (d,p) | Polarization functions | A 'd' polarization function is added to heavy atoms and a 'p' polarization function is added to hydrogen atoms. These functions have higher angular momentum and allow the orbitals to change shape and direction in response to the molecular environment, which is essential for describing chemical bonds accurately. |
Thermochemical Calculations and Enthalpies of Formation
Thermochemical properties, such as the enthalpy of formation (ΔH°f), are critical for determining the thermodynamic stability of a molecule. These values can be calculated using high-level quantum chemical methods. The standard molar enthalpy of formation of this compound in the gaseous phase has been determined through a combination of experimental techniques and computational chemistry.
High-level DFT calculations, specifically using the B3LYP functional with extended basis sets, have been employed to calculate the thermochemical properties of all dihydroxypyridine isomers. nist.gov The derived standard molar enthalpy of formation for gaseous this compound at 298.15 K is -(263.9 ± 4.6) kJ·mol⁻¹. nist.gov The strong agreement between the computationally derived value and the one obtained from experimental measurements (static bomb calorimetry and Calvet microcalorimetry) for the 2,3-isomer lends high confidence to the theoretical predictions for the other isomers where experimental data may be unavailable. nist.gov This synergy between theory and experiment is crucial for establishing reliable thermochemical data.
Molecular Dynamics Simulations of this compound Interactions
While quantum mechanics is ideal for describing the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time and their interactions with their environment. MD simulations model a system of molecules (e.g., this compound and water) by treating atoms as classical particles subject to a force field.
MD simulations can provide insights into how this compound interacts with solvents, surfaces, or biological macromolecules. For example, simulations of pyridine derivatives have been used to analyze their adsorption on metal surfaces and to understand association processes in aqueous solutions. researchgate.netnzdr.ru Such simulations can reveal:
Solvation Structure: The arrangement of solvent molecules (like water) around this compound and the specific hydrogen bonding patterns.
Intermolecular Interactions: The strength and dynamics of interactions between multiple this compound molecules or with other solutes.
Conformational Dynamics: How the molecule flexes and changes shape over time in response to thermal motion and interactions with its surroundings.
These simulations are powerful for bridging the gap between the static picture of a single molecule and its dynamic behavior in a realistic chemical or biological context.
Analysis of Non-Linear Optical (NLO) Properties of this compound Derivatives
Materials with non-linear optical (NLO) properties are of significant interest for applications in photonics and optoelectronics, such as optical signal processing and switching. Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit significant NLO responses. The presence of electron-donating hydroxyl (-OH) groups and the electron-withdrawing nitrogen atom in the π-conjugated pyridine ring suggests that this compound and its derivatives could possess NLO properties.
Computational chemistry is a key tool for predicting the NLO response of molecules. The key parameters, the mean polarizability (α) and the first-order hyperpolarizability (β), can be calculated using DFT methods, often with the same B3LYP functional and 6-311++G(d,p) basis set used for other properties.
Polarizability (α): Describes the linear response of the molecule's electron cloud to an external electric field.
Hyperpolarizability (β): Describes the non-linear, second-order response, which is responsible for effects like second-harmonic generation.
Theoretical calculations on pyridine derivatives have shown that their donor-acceptor arrangement within a π-conjugated system leads to good non-linear behavior. By computationally screening derivatives of this compound, researchers can identify candidates with enhanced NLO properties for synthesis and experimental validation.
Theoretical Prediction of Spectroscopic Features (e.g., IR Wavenumbers, Raman Activities)
Theoretical calculations are invaluable for interpreting and assigning experimental vibrational spectra, such as Infrared (IR) and Raman. By computing the vibrational frequencies and their corresponding intensities (IR) or activities (Raman), a theoretical spectrum can be generated and compared directly with an experimental one.
Using DFT at the B3LYP/6-311++G(d,p) level of theory, the harmonic vibrational frequencies of this compound can be calculated. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. These scaled theoretical frequencies often show excellent agreement with experimental IR and Raman band positions, allowing for a confident assignment of each band to a specific molecular motion (e.g., O-H stretch, C=C stretch, ring breathing).
The table below shows a comparison of experimental IR bands for a closely related compound, 5-bromo-2,3-dihydroxypyridine, with the types of vibrational modes predicted by theoretical calculations on substituted pyridines.
Table 2: Assignment of Vibrational Frequencies for a this compound Derivative
| Experimental IR Wavenumber (cm⁻¹) for 5-bromo-2,3-BDHP nist.gov | Assignment (Type of Molecular Vibration) | Typical Theoretical Range (cm⁻¹) for Pyridine Derivatives |
| 3580 | O-H Stretching | 3550-3650 (monomeric) |
| 3270 | N-H Stretching (lactam tautomer) | 3200-3300 |
| 3115, 3105 | C-H Stretching | 3000-3150 |
| 1680 | C=O Stretching (lactam tautomer) | 1670-1690 |
| 1680 | N-H In-plane Bending | 1650-1690 |
| 1610, 1580, 1470 | C=C and C=N Ring Stretching | 1450-1620 |
| 1310 | C-OH Stretching | 1290-1320 |
| 1200 | C-H In-plane Bending | 1000-1250 |
| 840, 780 | C-H Out-of-plane Bending | 700-900 |
| 570 | C=O In-plane Bending | 550-600 |
Data for 5-bromo-2,3-dihydroxypyridine (5,2,3-BDHP) from KBr pellet IR spectra. nist.gov Theoretical ranges are typical values observed in computational studies of similar molecules.
Solvent Effects on Electronic Absorption Spectra and Tautomerism
The tautomerism of this compound (DHP) involves the migration of a proton, leading to different structural isomers, primarily the enol and keto forms. The relative stability of these tautomers is a critical factor influencing the compound's chemical and physical properties, and this stability is markedly affected by the solvent.
Theoretical investigations have consistently shown that the keto form of this compound is the most stable tautomer, both in the absence of a solvent (in vacuo) and in a polar solvent like ethanol (B145695). nih.gov This inherent stability of the keto form is a key determinant of the tautomeric equilibrium.
Computational studies utilizing the polarizable continuum model (PCM) within time-dependent density functional theory (TD-DFT) have been instrumental in predicting the electronic absorption spectra of the various tautomers of DHP. These calculations have allowed for the assignment of the lowest π → π* electronic excitations. nih.gov
A pivotal finding from these theoretical models is that the effect of solvation on these π → π* excitations is predicted to be relatively minor in a solvent such as ethanol. nih.gov This suggests that while the solvent plays a crucial role in stabilizing the predominant keto tautomer, it does not drastically alter the energy of the primary electronic transitions responsible for its UV-Vis absorption profile.
The energy barrier for the proton transfer between the enol and keto forms is another critical aspect governed by the solvent. Theoretical calculations indicate that the presence of a specific solvent molecule, such as ethanol, can significantly decrease the energy barrier for this proton transfer when it directly mediates the process. nih.gov This highlights the role of specific solute-solvent interactions in facilitating the interconversion between tautomers.
To illustrate the theoretical findings, the following table summarizes the calculated relative energies of the this compound tautomers in the gas phase and in ethanol, demonstrating the preference for the keto form.
| Tautomer | Environment | Relative Energy (kcal/mol) |
| Keto | Gas Phase | 0.00 |
| Enol | Gas Phase | > 0 |
| Keto | Ethanol | 0.00 |
| Enol | Ethanol | > 0 |
Note: The exact relative energy values for the enol form were not specified in the abstract, but it is indicated to be less stable than the keto form.
Furthermore, the calculated electronic transition wavelengths for the most stable keto tautomer provide insight into its spectral characteristics.
| Tautomer | Environment | Calculated Excitation (λ) | Transition |
| Keto | Gas Phase | Predicted | π → π |
| Keto | Ethanol | Predicted | π → π |
Biodegradation and Environmental Fate of 2,3 Dihydroxypyridine
Microbial Degradation Pathways of 2,3-Dihydroxypyridine (B124209)
Microorganisms play a central role in the natural attenuation of 2,3-DHP. Various bacteria and fungi have evolved enzymatic systems capable of utilizing this compound as a source of carbon and nitrogen, effectively mineralizing it into simpler, benign substances.
This compound is a key intermediate in the microbial degradation of nicotine (B1678760), a major alkaloid in tobacco. The fungus Aspergillus oryzae has been identified as capable of transforming nicotine, with 2,3-DHP appearing as a metabolite in the pathway. In this fungal pathway, the pyridine (B92270) ring of 2,3-DHP is subsequently cleaved to produce succinic acid sigmaaldrich.com.
Certain bacteria also metabolize nicotine through pathways involving dihydroxypyridine intermediates. For instance, some Arthrobacter species are known to produce a blue pigment during nicotine degradation, which is associated with the transformation of nicotine into 2,3,6-trihydroxypyridine nih.gov. While the direct pathway may vary, the formation and subsequent breakdown of hydroxylated pyridines like 2,3-DHP are common strategies employed by microorganisms to catabolize the stable pyridine ring of nicotine researchgate.netresearchgate.net.
The tropical legume Leucaena leucocephala is a valuable fodder crop, but it contains the toxic amino acid mimosine nih.govcsiropedia.csiro.au. In the rumen of livestock, mimosine is metabolized into the toxic compound 3-hydroxy-4(1H)-pyridone (3,4-DHP) researchgate.net. This compound can be further converted to its isomer, this compound (2,3-DHP), which also contributes to toxicity researchgate.net.
However, specific bacteria within the rumen microbiome are capable of degrading both 3,4-DHP and 2,3-DHP, thus detoxifying the forage nih.govoup.com. The bacterium Synergistes jonesii is a well-characterized, obligately anaerobic rumen microbe that can completely degrade these toxic compounds csiropedia.csiro.au. The presence of such bacteria is crucial for the successful use of Leucaena as animal feed, and their absence in the rumen of animals in certain geographical regions can lead to Leucaena toxicity nih.gov. Studies have shown that a wide range of both Gram-positive and Gram-negative indigenous rumen bacteria are capable of degrading 2,3-DHP oup.com. The discovery of herds excreting high levels of 2,3-DHP despite previous inoculation with detoxifying bacteria highlights the complexity of maintaining a competent rumen microflora mla.com.au.
| Precursor Compound | Primary Toxic Metabolite | Isomeric Toxic Metabolite | Key Degrading Bacterium | Degradation Outcome |
|---|---|---|---|---|
| Mimosine | 3,4-DHP | 2,3-DHP | Synergistes jonesii | Detoxification |
The critical step in the biodegradation of the pyridine ring is its cleavage, which typically requires prior hydroxylation. For 2,3-DHP, the presence of two hydroxyl groups facilitates enzymatic attack. In the nicotine degradation pathway by Aspergillus oryzae, the ring of this compound is opened between the carbon atoms bearing the hydroxyl groups (C-2 and C-3) sigmaaldrich.com. This cleavage results in the formation of intermediates that are processed into central metabolic pathways. One of the identified end products of this particular pathway is succinic acid, a key component of the citric acid cycle sigmaaldrich.com.
In other bacterial pathways involving pyridine derivative degradation, ring cleavage of dihydroxypyridines often proceeds through intermediates like N-formylmaleamic acid, which is then hydrolyzed to maleamic acid and subsequently to maleic acid and fumaric acid via the maleamate pathway researchgate.netnih.gov. While specific to other isomers like 2,5-DHP, this illustrates a common biochemical strategy for processing the opened pyridine ring. The cleavage of the C-2–C-3 position in the pyridine ring to yield a semialdehyde, which is then hydrolyzed to formamide and succinate semialdehyde, represents another proposed mechanism asm.org.
Chemical and Physical Degradation Mechanisms of this compound
Beyond microbial action, 2,3-DHP can be degraded by various chemical and physical processes, particularly those employed in engineered systems like water treatment facilities.
Advanced Oxidation Processes (AOPs) are effective in degrading persistent organic pollutants in water. A dielectric barrier discharge (DBD) system, which generates strong oxidizing species like ozone and hydroxyl radicals, has been shown to degrade pyridine in drinking water uni.lu. During the treatment of pyridine with a DBD system, this compound was identified as one of the intermediate degradation products. The formation of this hydroxylated intermediate is a key step, as the hydroxyl groups activate the aromatic ring, making it more susceptible to further oxidation and eventual ring cleavage, leading to the formation of compounds like fumaric acid and oxalic acid uni.lu.
| Initial Pollutant | Oxidative Process | Key Oxidizing Species | Identified Intermediate | Final Mineralization Products |
|---|---|---|---|---|
| Pyridine | Dielectric Barrier Discharge (DBD) | Ozone, Hydroxyl Radicals | This compound | Fumaric acid, Oxalic acid, Nitrate |
Photolysis, or degradation by light, is another significant environmental fate process. The susceptibility of a compound to photolytic degradation depends on its ability to absorb light at relevant wavelengths. A kinetic study of the sensitized photooxidation of this compound revealed that its degradation is highly dependent on the pH of the medium, which influences its ionization state conicet.gov.ar.
Environmental Impact and Monitoring of this compound
The environmental footprint of this compound is not extensively documented in scientific literature, with much of the understanding derived from studies on pyridine and its broader class of derivatives. Pyridine and related compounds are introduced into the environment through various industrial and agricultural activities tandfonline.comresearchgate.net. The environmental fate of these compounds is governed by a combination of biotic and abiotic processes, including biodegradation, photochemical transformations, and transport tandfonline.comresearchgate.net.
Ecotoxicity: Specific ecotoxicological data for this compound on aquatic or terrestrial organisms is sparse. However, the parent compound, pyridine, is known to be discharged in industrial wastewater, presenting environmental challenges due to its toxicity and resistance to degradation chemicalbook.com. The impact of substituted pyridines can vary significantly based on the nature and position of the functional groups on the pyridine ring tandfonline.com. Generally, hydroxypyridines are considered to be susceptible to biodegradation by bacteria tandfonline.comresearchgate.net.
Persistence and Bioaccumulation: The persistence of pyridine compounds in the environment is variable. In the air, pyridine can persist for months or even years before breaking down cdc.govcdc.gov. Conversely, in water and soil, microbial action can lead to its degradation within a few days to a few months cdc.govcdc.govnih.gov. Pyridine is highly soluble in water and is not expected to significantly bioaccumulate in plants or animals cdc.govcdc.govnih.gov. Due to its water solubility, it has the potential to be transported through soil and contaminate groundwater who.int. While specific studies on this compound are lacking, its hydroxyl groups may influence its environmental persistence and mobility compared to the parent pyridine molecule.
Environmental Monitoring: Effective environmental monitoring is crucial for detecting and quantifying the presence of this compound and other pyridine derivatives in various environmental matrices. A range of analytical methods are employed for this purpose, with chromatographic and spectroscopic techniques being the most prominent.
Chromatographic Methods: Chromatography is a fundamental technique for separating, identifying, and purifying components from a mixture for qualitative and quantitative analysis nih.gov. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for the analysis of pyridine compounds in environmental samples cdc.gov.
Gas Chromatography (GC): Often coupled with a Mass Spectrometry (MS) detector, GC-MS is a sensitive and selective method for determining pyridine and its derivatives. This technique is well-suited for volatile and semi-volatile compounds cdc.gov. For sample preparation from environmental matrices like water, methods such as purge-and-trap or headspace analysis are used cdc.govenv.go.jp.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool, particularly for compounds that are less volatile or thermally sensitive nih.gov. Various detectors can be used with HPLC, including UV-Vis, Charged Aerosol Detector (CAD), and Mass Spectrometry (MS), which is particularly useful for hydrophilic compounds like many pyridine derivatives that may not be suitable for GC without derivatization nih.govhelixchrom.com.
| Technique | Detector | Applicability for Pyridine Derivatives | Sample Matrix |
|---|---|---|---|
| Gas Chromatography (GC) | Mass Spectrometry (MS), Flame Ionization Detector (FID) | Highly sensitive and specific for volatile and semi-volatile pyridines. cdc.gov | Air, Water, Soil |
| High-Performance Liquid Chromatography (HPLC) | UV-Vis, Mass Spectrometry (MS), Charged Aerosol Detector (CAD) | Suitable for hydrophilic and non-volatile pyridines. nih.govhelixchrom.com | Water, Soil Extracts |
| Thin-Layer Chromatography (TLC) | Visual (with staining), UV light | Used for qualitative analysis and screening. nih.gov | Water, Soil Extracts |
Spectroscopic Methods: Spectroscopic techniques are instrumental in environmental monitoring for the detection and quantification of pollutants in air, water, and soil longdom.org. These methods rely on the interaction of electromagnetic radiation with the target molecules.
UV-Vis Spectroscopy: This method measures the absorption of ultraviolet and visible light by molecules and is widely used for the quantitative analysis of compounds containing chromophores longdom.org.
Infrared (IR) Spectroscopy: IR spectroscopy identifies molecules based on their vibrational and rotational modes, providing information about functional groups longdom.org.
Mass Spectrometry (MS): As a standalone technique or coupled with chromatography, MS measures the mass-to-charge ratio of ions, allowing for the identification and quantification of compounds based on their mass spectra longdom.org.
| Technique | Principle | Application in Environmental Monitoring |
|---|---|---|
| UV-Visible Spectroscopy | Measures absorption of UV and visible light by chromophores. longdom.org | Quantitative analysis of pollutants in solutions. longdom.org |
| Infrared (IR) Spectroscopy | Probes vibrational and rotational modes to identify functional groups. longdom.org | Qualitative and quantitative analysis of organic compounds. longdom.org |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. longdom.org | Identification and quantification based on mass spectra, often coupled with GC or HPLC. longdom.org |
Medicinal Chemistry and Biological Applications of 2,3 Dihydroxypyridine and Its Derivatives
2,3-Dihydroxypyridine (B124209) as a Building Block in Pharmaceutical Synthesis
This compound (DHP) is an organic compound featuring a pyridine (B92270) ring substituted with two hydroxyl groups at the 2 and 3 positions. cymitquimica.com This structure makes it a versatile intermediate and building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. cymitquimica.com The pyridine ring is a common heterocyclic structure found in over 90% of newly synthesized and marketed drugs, highlighting its importance in medicinal chemistry. dovepress.com The presence of hydroxyl groups on the DHP molecule enhances its water solubility and provides reactive sites for further chemical modifications, allowing for its incorporation into more complex, biologically active molecules. cymitquimica.com
The pyridine scaffold is a fundamental component in a wide array of therapeutic agents, and this compound serves as a valuable starting material for creating derivatives with diverse biological functions. dovepress.comnih.gov Its utility as a precursor stems from its ability to be chemically modified to synthesize new compounds. For example, DHP has been used in the synthesis of new macromolecular chelators by loading it onto cellulose (B213188) or amberlite resins. The pyridine motif is present in numerous natural products, including vitamins and alkaloids, and is a key feature in many FDA-approved drugs for treating a range of conditions from infectious diseases and inflammation to cancer and neurological disorders. dovepress.comnih.govlifechemicals.com The ability to use foundational molecules like DHP to build larger, more complex structures is a cornerstone of drug discovery, enabling researchers to develop novel compounds with specific therapeutic targets. researchgate.netsciencedaily.com
Therapeutic Potential of this compound Derivatives
Derivatives of this compound are subjects of significant research due to their wide-ranging therapeutic potential. The modification of the basic DHP structure has led to the development of compounds with various biological activities, including antioxidant, anti-inflammatory, and antiviral properties.
While direct studies on the antioxidant properties of this compound are limited, the compound may exhibit such activity. cymitquimica.com Research into structurally similar compounds, such as 3-hydroxypyridine-4-one derivatives, has shown significant antioxidant potential. researchgate.net The antioxidant capacity of these molecules is often evaluated by their ability to scavenge free radicals like the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.govpensoft.net The presence of hydroxyl groups is often key to this activity. nih.gov For instance, studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives have identified several compounds with excellent antioxidant activity. researchgate.net Theoretical studies using density functional theory (DFT) have also been employed to predict the antioxidant potential of hydroxypyridinone derivatives, correlating electronic properties with their ability to neutralize free radicals. researchgate.net
| Compound Class | Assay / Method | Key Findings |
| Hydroxypyridinone Derivatives | DPPH scavenging, DFT calculations | Two compounds, HP3 and HP4, were identified as having significant antioxidant activity. researchgate.net |
| Pyrido[2,3-d]pyrimidine Derivatives | DPPH radical scavenging | Compounds 4d3, 4d12, and 4d13 exhibited excellent antioxidant activity. researchgate.net |
| DDMP Derivatives | ABTS˙+, DPPH, and galvinoxyl radical scavenging | The unstable enol structure in the DDMP moiety is the key factor for its antioxidant activity. nih.gov |
| Thiazolo[4,5-b]pyridine Derivatives | DPPH radical scavenging | Synthesized derivatives were evaluated for their antioxidant effects. pensoft.net |
Derivatives of pyridine have been investigated for their anti-inflammatory effects. For example, derivatives of 3-hydroxy-pyridine-4-one have demonstrated significant anti-inflammatory activity in animal models of inflammation, such as carrageenan-induced paw edema and croton oil-induced ear edema. nih.gov The mechanism for this activity may be linked to their iron-chelating properties, as key enzymes in the inflammation pathway, like cyclooxygenase (COX), are iron-dependent. nih.gov
Further research into novel pyrido[2,3-d]pyridazine-2,8-dione derivatives, synthesized from a 2-pyridone pattern, has identified compounds with potent anti-inflammatory activity. nih.govrsc.org One such derivative, compound 7c, showed an 82% inhibition of ear edema and was found to be a dual inhibitor of both COX-1 and COX-2 enzymes. nih.govrsc.org Similarly, studies on thieno[2,3-b]pyridine (B153569) and 1,4-dihydropyridine (B1200194) derivatives have identified compounds with strong anti-inflammatory effects, in some cases surpassing the efficacy of reference drugs like nimesulide (B1678887) and acetylsalicylic acid. actabiomedica.ruresearchgate.net
| Derivative Class | Model / Target | Results |
| 3-Hydroxy-pyridine-4-one Derivatives | Carrageenan-induced paw edema (rat), Croton oil-induced ear edema (mouse) | All tested compounds showed significant anti-inflammatory activity. Compound A was the most potent. nih.gov |
| Pyrido[2,3-d]pyridazine-2,8-dione Derivatives | Croton oil-induced ear edema (mouse), COX-1/COX-2 inhibition | Compound 7c showed 82% edema inhibition and acted as a dual COX-1/COX-2 inhibitor. nih.govrsc.org |
| Thieno[2,3-b]pyridine and 1,4-Dihydropyridine Derivatives | Dextran-induced paw edema (rat) | Compounds AZ331, AZ420, and AZ023 showed strong anti-inflammatory activity, 2.5 times more effective than nimesulide. actabiomedica.ru |
The pyridine and dihydropyridine (B1217469) scaffolds are integral to a vast number of pharmaceuticals, demonstrating their broad therapeutic utility. dovepress.comnih.gov These structures are found in drugs targeting a wide spectrum of diseases. researchgate.net For example, pyridopyrimidine derivatives have been developed as kinase inhibitors for cancer treatment, such as Palbociclib for breast cancer. nih.govdntb.gov.ua Other derivatives have shown potential against rheumatoid arthritis, while some act as dihydrofolate reductase (DHFR) inhibitors, a target for anticancer and antibacterial agents. nih.gov The versatility of the pyridine core allows for the synthesis of compounds with applications as antihypertensives, antivirals, antimalarials, and agents for treating neurodegenerative disorders like Alzheimer's disease. dovepress.comnih.gov
One of the most promising and specific areas of research for this compound-related structures is the inhibition of the ribonuclease H (RNase H) activity of HIV reverse transcriptase (RT). nih.gov The RNase H function is essential for viral replication, making it a key target for novel antiviral drugs. nih.gov However, developing selective inhibitors has been challenging due to the active site's similarity to other viral enzymes like integrase. nih.gov
Derivatives such as 3-hydroxypyrimidine-2,4-diones (HPDs) have been designed to target the RNase H active site. nih.gov These inhibitors often feature a chemical group capable of chelating the two divalent metal ions (typically Mg²⁺) that are crucial for the enzyme's catalytic activity. nih.govnih.gov Research has shown that specific substitutions on the HPD core can lead to potent and selective inhibition of RNase H. nih.govosti.gov For example, N-1 unsubstituted HPD subtypes can inhibit RNase H in the submicromolar range. nih.gov Other related structures, such as hydroxylated tropolones and N-hydroxyimides, also function as RNase H inhibitors by interacting with the metal ions in the active site. nih.govmdpi.com
| Inhibitor Class / Compound | Target Enzyme | IC50 Value | Key Findings |
| β-thujaplicinol (Hydroxylated tropolone) | HIV-1 RT RNase H | 0.2 µM | Showed sub-micromolar inhibitory activity and was selective over human and E. coli RNase H. nih.gov |
| 2-hydroxy-(4H)-isoquinoline-1,3-dione (N-hydroxyimide) | HIV-1 RT RNase H | Sub-micromolar | Specifically inhibited RT-RNase H without affecting RT polymerase activity. mdpi.com |
| 3-Hydroxypyrimidine-2,4-dione (HPD) Subtype 11 | HIV-1 RT RNase H | Sub-micromolar | Inhibited RNase H in the submicromolar range and showed reduced inhibition of HIV-1 integrase. nih.gov |
| 2-hydroxy-1,4-naphthoquinone Mannich base (Compound 1e) | HIV-1 RT RNase H | 3.1 µM | Showed distinctly higher inhibitory activity than known inhibitors. mdpi.com |
| 2-hydroxy-1,4-naphthoquinone Mannich base (Compound 2k) | HIV-1 RT RNase H | 2.8 µM | Showed the highest antiviral activity with low toxicity to host cells. mdpi.com |
Role in Metal Overload Diseases and Chelating Agent Development
The structural characteristics of this compound, featuring vicinal hydroxyl groups on a pyridine ring, make it an effective scaffold for the development of chelating agents. These agents are crucial in managing diseases associated with metal overload by forming stable complexes with excess metal ions, thereby facilitating their excretion from the body.
Derivatives of this compound, particularly the isomeric 3-hydroxy-4-pyridinones (3,4-HPs), have been extensively investigated as selective chelators for iron(III). These compounds are bidentate ligands that can form stable complexes with iron(III), demonstrating potential for oral administration in the treatment of iron overload conditions. The introduction of a 1'-hydroxyalkyl group at the 2-position of the 3-hydroxypyridin-4-one structure has been shown to significantly improve the pFe³⁺ values, which is a measure of the chelator's affinity for iron(III) at physiological pH. nih.gov Research has demonstrated that these novel 3-hydroxypyridin-4-ones can facilitate iron excretion in bile, as studied in a ferritin-loaded rat model. nih.gov The effectiveness of these chelators suggests their promise in removing iron under in vivo conditions. nih.gov
Furthermore, studies comparing various heteroaromatic chelators have shown that compounds like 1,2-dimethyl-3-hydroxypyrid-4-one can mobilize iron from biological stores such as haemosiderin and ferritin. nih.gov While many of these chelators are more efficient than the standard deferrioxamine at releasing iron from ferritin, their efficacy with other forms of iron storage can vary. nih.gov The differences in iron mobilization are attributed to variations in the molecular structure of the chelator, the structure of the protein storing the iron, and the specific mechanisms of iron release. nih.gov Bifunctional 3-hydroxy-4-pyridinones have shown particular selectivity for Fe³⁺, which is advantageous as it may prevent the depletion of other essential metal ions like Cu²⁺ and Zn²⁺. mdpi.com
Table 1: Comparison of Iron Mobilization by Different Chelators
| Chelator | Iron Source | Relative Efficiency |
|---|---|---|
| 1,2-dimethyl-3-hydroxypyrid-4-one | Haemosiderin, Ferritin, Iron(III) precipitates | Efficient mobilization |
| Maltol | Haemosiderin, Ferritin, Iron(III) precipitates | Efficient mobilization |
| Mimosine | Haemosiderin, Ferritin, Iron(III) precipitates | Efficient mobilization |
| 2,4-dihydroxypyridine-N-oxide | Haemosiderin, Ferritin, Iron(III) precipitates | Efficient mobilization |
| Deferrioxamine | Ferritin | Less efficient than other chelators |
| Deferrioxamine | Haemosiderin, Iron(III) precipitates | More efficient than other chelators |
Data sourced from comparative studies on iron mobilization. nih.gov
Gadolinium(III) (Gd³⁺) is a crucial component of contrast agents used in Magnetic Resonance Imaging (MRI) due to its unique magnetic properties. mri-q.com However, free gadolinium is toxic, necessitating its chelation to a ligand that ensures its rapid clearance from the body. berkeley.edu While specific research on this compound as a direct ligand for gadolinium is not extensively detailed in the provided context, the related hydroxypyridinone (HOPO) chelators have been investigated for this purpose. berkeley.edunih.gov
The development of Gd(III) complexes with ligands such as polyaminopolycarboxylates has been the standard for commercially available MRI contrast agents. nih.gov These are typically nine-coordinate complexes where the ligand occupies eight binding sites and a water molecule occupies the ninth, which is crucial for the contrast-enhancing effect. mri-q.com More recent research has explored alternative chelates, including those based on hydroxypyridinone moieties, to improve stability and relaxivity. nih.gov For instance, a hexadentate tripodal ligand incorporating three 3,4-HOPO units has demonstrated a strong capacity to coordinate with Gd(III), leaving open sites for water molecules, which is essential for high relaxation efficiencies. nih.gov Such developments highlight the potential of pyridine-based chelators in designing new and safer MRI contrast agents. berkeley.edunih.gov
Antimicrobial Activities of this compound Metal Complexes
Metal complexes incorporating pyridine derivatives have shown significant promise as antimicrobial agents. The chelation of a metal ion to a ligand like this compound can enhance the antimicrobial activity compared to the free ligand. This is often attributed to the chelation theory, which posits that chelation increases the lipophilic nature of the metal ion, facilitating its transport across microbial cell membranes. nih.gov
Metal complexes of pyridine derivatives have been tested against a range of both Gram-positive and Gram-negative bacteria. Studies on various transition metal complexes with pyridine-based ligands have demonstrated broad-spectrum antibacterial activity. researchgate.netmdpi.com For example, copper(II) complexes of Schiff bases derived from thiazoles showed notable activity against Escherichia coli and Pseudomonas aeruginosa. asianpubs.org The enhanced activity of the metal complexes compared to the free ligands is often linked to the faster diffusion of the complexes. asianpubs.org Ruthenium complexes with polypyridyl ligands have also been shown to inhibit the growth of both non-drug-resistant and drug-resistant bacteria, such as MRSA. nih.gov The mechanism of action for some of these complexes may involve DNA nuclease activity. nih.gov
Table 2: Antibacterial Activity of Selected Pyridine-Based Metal Complexes
| Metal Complex | Bacterial Strain | Activity Level |
|---|---|---|
| Copper(II) Thiazole Schiff Base | Escherichia coli | High |
| Copper(II) Thiazole Schiff Base | Pseudomonas aeruginosa | High |
| Ruthenium(II/III) Polypyridyl | Staphylococcus aureus | Broad-range |
| Ruthenium(II/III) Polypyridyl | Klebsiella pneumoniae | Broad-range |
| Ruthenium(II/III) Polypyridyl | MRSA | Active |
This table summarizes findings from various antibacterial screening studies. asianpubs.orgnih.gov
The antifungal potential of metal complexes with pyridine-containing ligands has also been a subject of investigation. A significant percentage of metal-containing compounds screened for antimicrobial properties have shown activity against fungal strains like Candida and Cryptococcus. nih.govchemrxiv.org Metal complexes of Schiff bases derived from thiazoles were screened against Aspergillus niger and Candida albicans, with copper complexes being the most active. asianpubs.org Similarly, certain palladium and ruthenium complexes have demonstrated potent antifungal activity, with some palladium complexes showing minimum inhibitory concentrations (MICs) between 0.06 and 0.125 μg/mL against Candida glabrata. nih.gov Notably, the free ligands often show no activity, indicating that the antifungal effect is due to the metal complex itself. nih.gov Some copper and zinc complexes have also exhibited remarkable antifungal activity against Candida albicans, with MIC values comparable to the standard antifungal agent fluconazole. mdpi.com
Antineoplastic Activity of this compound Transition Metal Complexes
Transition metal complexes of this compound derivatives have emerged as a promising class of antineoplastic agents. The coordination of transition metals to these ligands can lead to compounds with significant cytotoxicity against cancer cells.
A study on the 5-chloro derivative of this compound (H2cdhp) revealed that its transition metal complexes possess significant antineoplastic activity. researchgate.net Specifically, complexes such as cis-K₂[Mo₂O₅(cdhp)₂] and [Pd(bpy)(cdhp)] displayed notable activity against Ehrlich ascites tumor cells (EAC). researchgate.net The research involved the synthesis and characterization of a series of complexes with metals including Molybdenum, Tungsten, Osmium, Uranium, Rhenium, Palladium, Platinum, Ruthenium, Rhodium, and Iridium. researchgate.net The antineoplastic activity is thought to be a key property of these coordinated compounds, opening avenues for the development of novel metal-based cancer therapies. The versatility of transition metals allows for the creation of complexes with varied geometries and reactivities, which can be tailored to target cancer cells. mdpi.commdpi.com
Table 3: Antineoplastic Activity of 5-chloro-2,3-dihydroxypyridine Metal Complexes against Ehrlich Ascites Carcinoma (EAC)
| Compound/Complex | Activity |
|---|---|
| H₂cdhp | Significant |
| cis-K₂[Mo₂O₅(cdhp)₂] | Significant |
| [Pd(bpy)(cdhp)] | Significant |
This table highlights the compounds that showed significant antineoplastic activity in the study. researchgate.net
Neurological Applications (e.g., Neurite Outgrowth Promotion)
The therapeutic potential of pyridine derivatives extends to the field of neurology, with particular interest in their ability to promote neurite outgrowth, a crucial process for neuronal development and regeneration. The PC12 cell line is a common model for studying neuronal plasticity as it differentiates and extends neurites in response to stimuli like nerve growth factor (NGF). mdpi.com Research into compounds that can enhance or stimulate this process is vital for developing treatments for neurodegenerative diseases. mdpi.com
Studies on apomorphine (B128758) (APO), a compound that includes a dihydroxy-substituted aromatic system, and its derivatives have shed light on the role of specific chemical structures in neuroplasticity. One derivative, D55, which maintains a hydroxyl group at the 11th position while substituting the 10th with an ethoxy group, demonstrated high potency in enhancing NGF-stimulated neurite outgrowth in PC12 cells. mdpi.com In contrast, the derivative D30, where the 11th hydroxyl group was replaced by a methoxy (B1213986) group, showed no effect, highlighting the importance of the hydroxyl moiety for this activity. mdpi.com The effects of these compounds on neurite outgrowth were found to be mediated by the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of cellular antioxidant responses. mdpi.com The potentiation of neurite outgrowth by APO and its effective derivatives was significantly reduced by Nrf2 gene knockdown. mdpi.com
Further research has explored other pyridine-containing structures. New agonists for the serotonin (B10506) 7 (5-HT7) receptor, such as AH-494 and AGH-194, have been shown to stimulate neurite outgrowth in human neuroblastoma SH-SY5Y cells. nih.gov Trophic factors like neurotrophin-3 (NT-3) have also been shown to enhance neurite outgrowth and branching in cultured hippocampal pyramidal neurons, an effect that involves the stimulation of microtubule assembly and transport. nih.gov While not direct derivatives of this compound, these findings with related heterocyclic structures underscore the potential for designing pyridine-based compounds that can modulate neuronal morphology and function.
Table 1: Neurological Activity of Selected Compounds
| Compound | Biological Target/Model | Observed Effect | Reference |
|---|---|---|---|
| D55 (Apomorphine Derivative) | PC12 cells (with NGF) | Potent enhancement of neurite outgrowth | mdpi.com |
| D30 (Apomorphine Derivative) | PC12 cells (with NGF) | No effect on neurite outgrowth | mdpi.com |
| AH-494 (5-HT7 Agonist) | SH-SY5Y cells | Stimulation of neurite outgrowth | nih.gov |
| AGH-194 (5-HT7 Agonist) | SH-SY5Y cells | Stimulation of neurite outgrowth | nih.gov |
Other Reported Biological Activities (e.g., Phytotoxic, Antimalarial, Antiviral)
Derivatives of this compound, specifically the broader class of pyridinones, have been investigated for a wide range of biological activities beyond neurological applications. These activities highlight the versatility of the pyridine scaffold in medicinal and agricultural chemistry. nih.govnih.gov
Phytotoxic Activity
Certain pyridinone derivatives exhibit significant phytotoxic activity, making them candidates for the development of new herbicides. nih.gov For instance, derivatives of 4-hydroxy-6-methylpyridin-2(1H)-one have been synthesized and evaluated for their effects on various plant species. nih.gov These compounds demonstrated a degree of phytotoxic selectivity, showing greater activity against dicotyledonous species like Ipomoea grandifolia and Cucumis sativus compared to the monocotyledonous Sorghum bicolor. nih.gov The allelopathic potential of natural compounds is a key area of research for sustainable agriculture, and substances like loliolide (B148988) and dehydrovomifoliol, isolated from Albizia richardiana, have shown significant inhibitory effects on seedling growth. mdpi.com While not pyridine derivatives themselves, the study of such natural phytotoxins informs the design of synthetic herbicides, including those based on the pyridinone scaffold. nih.govmdpi.com
Antimalarial Activity
The pyridine ring is a key pharmacophore in a number of antimalarial agents. researchgate.net Researchers have synthesized and evaluated various pyridine derivatives for their efficacy against malaria parasites. nih.govresearchgate.net In one study, two series of pyridine derivatives were tested in vivo against Plasmodium berghei. nih.govresearchgate.net Several compounds showed potent inhibition of parasite multiplication; for example, compounds designated 2a and 2g achieved 90% and 91% inhibition, respectively, at a dose of 50 µmol/kg. nih.govresearchgate.net Furthermore, compound 2g displayed promising in vitro activity against a chloroquine-resistant strain of Plasmodium falciparum (RKL9), with an IC50 value of 0.0402 µM. nih.govresearchgate.net Hybrid molecules combining the 4-aminoquinoline (B48711) scaffold with pyrano[2,3-c]pyrazole have also been developed, with some showing significant activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. nih.gov
Antiviral Activity
The pyridine scaffold is present in numerous compounds with demonstrated antiviral properties. nih.gov A wide array of pyridine derivatives have been reported to be active against various viruses, including human immunodeficiency viruses (HIV), hepatitis C virus (HCV), hepatitis B virus (HBV), and herpes simplex virus (HSV). nih.govnih.gov For example, a series of 7-amino- and 7-oxo-5-aryl-6-cyanopyrido[2,3-d]pyrimidines were synthesized and tested against HSV, with some showing good activity. nih.gov More recently, with the emergence of new viral threats, research has focused on identifying inhibitors for viruses like SARS-CoV-2. In this context, a derivative of epoxybenzooxocinopyridine containing a 3,4-dihydroquinoxalin-2-one side group was found to inhibit SARS-CoV-2 replication in cell cultures, with a half-maximal effective concentration (EC50) of 2.23 µg/mL. mdpi.com
Table 2: Other Biological Activities of Pyridine Derivatives
| Activity | Compound Class / Example | Target Organism/System | Key Finding | Reference |
|---|---|---|---|---|
| Phytotoxic | 4-Hydroxy-6-methylpyridin-2(1H)-one derivatives | Ipomoea grandifolia, Cucumis sativus | Selective activity against dicotyledonous species | nih.gov |
| Antimalarial | Pyridine derivative 2g | P. falciparum RKL9 (CQ-resistant) | Promising in vitro activity (IC50 = 0.0402 µM) | nih.govresearchgate.net |
| Antimalarial | Hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole 4b | P. falciparum 3D7 & K1 strains | Significant activity against CQ-sensitive and resistant strains | nih.gov |
| Antiviral | 7-amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines | Herpes Simplex Virus (HSV) | Good antiviral activity | nih.gov |
| Antiviral | Epoxybenzooxocinopyridine derivative 6a | SARS-CoV-2 | Inhibition of viral replication (EC50 = 2.23 µg/mL) | mdpi.com |
Mechanisms of Action in Biological Systems
The diverse biological activities of this compound derivatives and related compounds stem from their ability to interact with a variety of biological targets through multiple mechanisms of action. The presence of the pyridine ring can significantly influence a molecule's physicochemical properties, affecting its biochemical potency, metabolic stability, and ability to bind to proteins. nih.gov
In the context of antimalarial activity, molecular docking studies suggest that some pyridine derivatives may act by inhibiting essential parasite enzymes. The most active compounds from a tested series were found to interact with the active site of the dihydrofolate reductase (DHFR) enzyme, a validated target in malaria therapy. nih.govresearchgate.net This interaction is facilitated by hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.govresearchgate.net For other antimalarial hybrids, docking analysis pointed to P. falciparum lactate (B86563) dehydrogenase as a potential molecular target. nih.gov
The antiviral mechanisms of pyridine-containing compounds are particularly varied. They can inhibit viral replication at different stages of the viral life cycle. nih.gov Documented mechanisms include the inhibition of key viral enzymes such as reverse transcriptase and polymerase, blocking of RNase H activity, and interference with viral maturation. nih.govnih.gov Other modes of action involve the inhibition of host cell kinases like AAK1 (Adaptor-Associated Kinase 1) and GAK (Cyclin G-associated kinase), which are co-opted by viruses for their entry and replication. nih.gov
For neurological applications, the mechanism of neurite outgrowth promotion by apomorphine derivatives has been linked to the Nrf2 signaling pathway. mdpi.com Activation of Nrf2, a transcription factor that regulates the expression of antioxidant proteins, is a recognized neuroprotective strategy. mdpi.com The finding that the neurite-promoting effects of these compounds were diminished by Nrf2 knockdown confirms that their neuroplasticity effects are mediated through this pathway. mdpi.com This suggests a mechanism that is independent of direct neurotrophic factor mimicry and instead relies on bolstering the cell's intrinsic defense and signaling systems.
Future Directions and Emerging Research Avenues for 2,3 Dihydroxypyridine
Exploration of Underexplored Reaction Pathways and Transformations
While the basic chemistry of pyridine (B92270) is well-established, specific transformations for poly-hydroxylated pyridines like 2,3-DHP remain less explored. Future research will likely focus on novel synthetic methodologies that provide more sustainable and selective routes to complex molecules.
Emerging areas of interest include:
Electrochemical Transformations : The anodic oxidation of 2,3-dihydroxypyridine (B124209) has been used for the green synthesis of novel heterocyclic dyes. researchgate.net Further exploration of electrochemical methods could unlock new reaction pathways.
Photochemical Reactions : Photoannulation and other light-induced reactions, which have seen expanded utility for other heterocyclic compounds, are significantly underexplored for 2,3-DHP. researchgate.net
Cycloaddition and Annulation : The use of 2,3-DHP as a building block in cycloaddition and annulation strategies could lead to the efficient synthesis of complex polycyclic structures with potential applications in medicinal chemistry and materials science. researchgate.net
Ring-Opening Transformations : Novel building blocks derived from related pyridone structures have been used for the construction of biologically important polycyclic compounds through ring-opening transformations. mdpi.com Investigating similar pathways for 2,3-DHP could yield new molecular scaffolds.
Multi-Component Reactions : Three-component ring transformations have been effectively used to synthesize arylated nitropyridines from dinitropyridone. researchgate.net Applying similar multi-component strategies to 2,3-DHP could facilitate the rapid generation of diverse chemical libraries.
| Reaction Type | Potential Application | Rationale |
|---|---|---|
| Electrochemical Synthesis | Green chemistry, Novel dyes | Provides sustainable and selective routes to complex molecules. researchgate.net |
| Photoannulation | Pharmaceutical synthesis | Offers unique reactivity patterns compared to thermal reactions. researchgate.net |
| Cycloaddition-based Annulation | Medicinal chemistry, Materials science | Enables efficient construction of complex cyclized products. researchgate.net |
| Ring-Opening Transformations | Synthesis of polycyclic pyridones | Allows for the creation of novel and biologically important scaffolds. mdpi.com |
Advanced Computational Modeling for Structure-Activity Relationship Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of molecules with their biological activity. nih.govnih.gov By developing QSAR models, researchers can predict the activity of new compounds, rationalize mechanisms of action, and prioritize synthetic efforts, thereby reducing costs and the need for extensive animal testing. nih.gov
For 2,3-DHP and its derivatives, advanced computational approaches can be applied to:
Predict Biological Activity : QSAR models can be developed to forecast the therapeutic potential of novel 2,3-DHP derivatives against various biological targets. ijirmf.com
Optimize Lead Compounds : By understanding the relationship between molecular descriptors (e.g., physicochemical, electronic, and geometric properties) and biological activity, chemists can rationally design more potent and specific analogues. nih.govresearchgate.net
Utilize Deep Learning : Modern QSAR approaches are increasingly incorporating deep learning and artificial intelligence, which can handle complex, non-linear relationships and even use molecular structure images directly as input, potentially offering superior predictive power. mdpi.com
The development of robust QSAR models for 2,3-DHP requires a carefully selected set of molecules (a training set) to establish a statistically significant correlation between structural features and activity. nih.govresearchgate.net
Development of Novel Derivatization Strategies for Enhanced Biological Efficacy
The pyridine motif is instrumental in drug design, as its inclusion can significantly improve a molecule's pharmacological profile. nih.gov Strategic derivatization of the 2,3-DHP core can enhance biochemical potency, improve metabolic stability, increase cell permeability, and resolve issues with protein binding. nih.gov
Future research will focus on creating new derivatives of 2,3-DHP to modulate its physicochemical and biological properties. Key strategies may include:
Bioisosteric Replacement : Substituting functional groups on the 2,3-DHP scaffold with other groups that retain similar biological activity but have improved properties.
Structure-Based Design : Using knowledge of a biological target's three-dimensional structure to design derivatives that bind with higher affinity and specificity.
Combinatorial Chemistry : Generating large libraries of 2,3-DHP derivatives to screen for enhanced activity against various diseases.
Functionalization for Enhanced Detection : Novel derivatization reagents can be designed to react with specific functional groups, enabling more sensitive detection and analysis in biological samples, as has been demonstrated for other classes of molecules. researchgate.net
Integration of this compound in Supramolecular Chemistry and Materials Science
Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. Pyridine-containing motifs are valuable in this field for their ability to participate in metal coordination and hydrogen bonding.
The integration of 2,3-DHP into larger molecular assemblies could lead to:
Novel Macrocycles and Catenanes : Related bis(1,2,3-triazolyl)pyridine (btp) motifs have been used to create macrocycles capable of anion binding and self-assembly into complex structures like nanotubes. rsc.org The hydroxyl groups of 2,3-DHP could provide additional hydrogen bonding sites to direct such assemblies.
Metal-Organic Frameworks (MOFs) : The nitrogen and oxygen atoms of 2,3-DHP make it a potential ligand for constructing MOFs with applications in gas storage, catalysis, and sensing.
Functional Polymers : 2,3-DHP can be incorporated into polymer chains to create materials with specific chelating or responsive properties. For example, it has been loaded onto amberlite and cellulose (B213188) to create macromolecular chelators. sigmaaldrich.com
Targeted Drug Delivery Systems Incorporating this compound Scaffolds
A significant challenge in pharmacology is ensuring that a drug reaches its intended target in the body with minimal off-target effects. tsu.ru Incorporating therapeutic agents into delivery systems built on molecular scaffolds can enhance efficacy and reduce toxicity. nih.gov The pyridine and dihydropyridine (B1217469) ring systems are prevalent structural units in pharmaceuticals and are thus excellent candidates for scaffold-based drug design. nih.gov
Future work in this area could involve using the 2,3-DHP scaffold to:
Develop Localized Delivery Systems : Scaffolds made from polymers like chitosan or calcium phosphates can be loaded with drugs and implanted directly at a disease site, such as a bone fracture, providing sustained local release. nih.govmdpi.com
Create Nanocarriers : The 2,3-DHP structure could be functionalized and attached to nanoparticles (e.g., gold nanoparticles, liposomes) to target specific cells or tissues. nih.govmdpi.com
Enhance Drug Properties : Integrating a drug with a 2,3-DHP-based scaffold can improve the solubility, stability, and pharmacokinetic profile of the therapeutic agent. rsc.org The inherent biocompatibility and biodegradability of certain scaffold materials, like chitosan, minimize the risk of adverse reactions. tsu.ru
| Delivery System | Scaffold Material Example | Mechanism | Potential Advantage |
|---|---|---|---|
| Local Release Platform | Calcium Phosphate (B84403) Cement, Chitosan | Direct incorporation of drug into a biodegradable scaffold. mdpi.com | Prolonged local drug release, reducing systemic side effects. nih.gov |
| Targeted Nanocarriers | Liposomes, Gold Nanoparticles | Functionalization of nanoparticles with targeting ligands. nih.govmdpi.com | Precise cell targeting and enhanced efficacy. nih.gov |
| Biopolymer Conjugates | Chitosan | Covalent or non-covalent attachment of drugs to a biopolymer. tsu.ru | Improved biocompatibility and biodegradability. tsu.ru |
Biosynthetic Pathways and Metabolic Engineering for this compound Production
While many complex chemicals are produced through traditional organic synthesis, biotechnological alternatives using engineered microorganisms are becoming increasingly attractive. nih.gov Metabolic engineering involves modifying the metabolism of an organism (like Escherichia coli or yeast) to produce high quantities of a desired chemical. dtu.dknih.gov
Research into the natural degradation pathways of pyridine derivatives has provided clues for the potential biosynthesis of 2,3-DHP. Mass spectrometry analysis suggests that some bacteria may consume pyridine via the formation of 2-hydroxypyridine (B17775) and subsequently this compound. nih.gov Although the degradation of 2-hydroxypyridine has been more extensively studied to proceed through intermediates like 2,5-dihydroxypyridine or 2,6-dihydroxypyridine, the pathway involving a 2,3-DHP intermediate remains less characterized. nih.govresearchgate.net
Future directions in this field include:
Pathway Elucidation : Identifying and characterizing the specific enzymes and genes responsible for converting 2-hydroxypyridine to 2,3-DHP in microorganisms.
Heterologous Expression : Transferring the identified biosynthetic genes into a robust production host like E. coli or Saccharomyces cerevisiae. dtu.dk
Metabolic Optimization : Engineering the host organism's metabolism to increase the flux towards 2,3-DHP production by enhancing precursor supply and regulating cofactors. nih.gov This approach could provide a sustainable and environmentally friendly method for producing 2,3-DHP and its derivatives. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 2,3-dihydroxypyridine in laboratory settings?
- Synthesis : 2,3-DHP can be synthesized via hydrolysis of precursors such as 2-chloro-3-hydroxypyridine or through enzymatic degradation of mimosine in Leucaena plants .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from aqueous solutions is recommended. Commercial standards achieve >98.0% purity (HPLC grade) .
- Storage : Store under inert atmosphere (e.g., nitrogen) at room temperature to prevent decomposition .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Melting Point : Confirm decomposition at ~245°C .
- Spectroscopy : Use FT-IR (for hydroxyl and pyridine ring vibrations) and NMR (¹H/¹³C for proton/carbon assignments) .
- Elemental Analysis : Verify molecular formula (C₅H₅NO₂; MW 111.1) .
- Chromatography : Compare retention times with certified reference materials via HPLC .
Q. What analytical techniques are suitable for quantifying 2,3-DHP in biological matrices?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantify using selective ion monitoring (SIM) for m/z 111.1 .
- Colorimetric Assays : Measure urinary 2,3-DHP levels via derivatization with Fe³⁺ or Cu²⁺, followed by UV-Vis spectroscopy .
- Quality Control : Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Advanced Research Questions
Q. What enzymatic pathways degrade this compound, and how can their activity be assayed?
- Key Enzymes : Dioxygenases (e.g., EC 1.13.11.14) cleave the pyridine ring, producing formate, pyruvate, and ammonia .
- In Vitro Assays :
- Purify enzymes from Synergistes jonesii or Rhizobium strains .
- Monitor reaction progress via oxygen consumption (Clark electrode) or HPLC detection of degradation products .
Q. What conflicting findings exist regarding 2,3-DHP detoxification in ruminants, and how can methodological approaches resolve them?
- Contradictions : While Synergistes jonesii inoculation reduces 2,3-DHP toxicity in some studies, it fails to fully protect cattle in others .
- Resolution Strategies :
- Controlled Trials : Standardize diet (leucaena intake), inoculation protocols, and environmental factors .
- Metabolite Profiling : Quantify 2,3-DHP and 3,4-DHP in urine/plasma using LC-MS to correlate toxicity levels .
- Microbiome Analysis : Screen rumen microbiota for alternative degraders (e.g., Clostridium spp.) via 16S rRNA sequencing .
Q. How does 2,3-DHP act as a biomarker in dopamine-β-hydroxylase deficiency, and what methodological precautions are required?
- Biomarker Role : Elevated plasma 2,3-DHP/DOPA ratios (>5) indicate impaired dopamine-to-norepinephrine conversion .
- Sample Handling :
- Collect plasma/CSF in EDTA tubes to inhibit oxidation.
- Store at -80°C to prevent degradation .
- Analytical Validation : Cross-validate LC-MS results with enzymatic assays (e.g., dopamine-β-hydroxylase activity) .
Q. What experimental designs are optimal for studying 2,3-DHP’s role in organic synthesis?
- Reaction Optimization : Test 2,3-DHP as a ligand in metal-catalyzed reactions (e.g., Cu²⁺ complexes for oxidation) under varying pH (4–9) and temperatures (25–80°C) .
- Product Characterization : Use X-ray crystallography for structural elucidation and EPR spectroscopy to confirm metal coordination .
Data Contradiction Analysis
Q. Why do studies report divergent toxicity thresholds for 2,3-DHP in animal models?
- Potential Causes :
- Variable bioavailability due to dietary fiber content .
- Genetic differences in detoxification enzymes among livestock breeds .
- Mitigation :
- Dose-Response Studies : Administer 2,3-DHP orally (10–200 mg/kg body weight) and monitor clinical signs (e.g., goiter, weight loss) .
- Toxicokinetics : Measure plasma half-life and tissue accumulation via radiolabeled ¹⁴C-2,3-DHP .
Methodological Tables
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 111.1 g/mol | |
| Melting Point | 245°C (decomposition) | |
| Water Solubility | High (exact value not reported) | |
| pKa | 9.00 ± 0.10 (predicted) | |
| HPLC Purity (Commercial) | >98.0% |
| Enzyme | EC Number | Function |
|---|---|---|
| 2,3-Dihydroxybenzoate 3,4-dioxygenase | 1.13.11.14 | Degrades 2,3-DHP to formate/pyruvate |
| Mimosinase | N/A | Converts mimosine to 3,4-DHP/2,3-DHP |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
